1-{3-[({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4-methoxyphenyl}ethan-1-one
CAS No.: 688356-08-3
Cat. No.: VC6167639
Molecular Formula: C24H19F2N3O2S
Molecular Weight: 451.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 688356-08-3 |
|---|---|
| Molecular Formula | C24H19F2N3O2S |
| Molecular Weight | 451.49 |
| IUPAC Name | 1-[3-[[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone |
| Standard InChI | InChI=1S/C24H19F2N3O2S/c1-14(30)15-7-10-22(31-2)16(11-15)13-32-24-28-21-6-4-3-5-18(21)23(29-24)27-17-8-9-19(25)20(26)12-17/h3-12H,13H2,1-2H3,(H,27,28,29) |
| Standard InChI Key | RZWXSRGFXUKKBO-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC(=C(C=C1)OC)CSC2=NC3=CC=CC=C3C(=N2)NC4=CC(=C(C=C4)F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure features a quinazoline ring system, a heterocyclic scaffold renowned for its pharmacological versatility. Key substituents include:
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A 3,4-difluorophenylamino group at position 4 of the quinazoline ring, introducing electron-withdrawing fluorine atoms that enhance metabolic stability and receptor binding.
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A sulfanyl-methyl bridge at position 2, connecting the quinazoline core to a 4-methoxyphenylacetone moiety. This thioether linkage contributes to conformational flexibility and potential redox activity .
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A 4-methoxy-substituted acetophenone group, which may influence solubility and intermolecular interactions.
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| CAS Registry Number | 688356-08-3 |
| Molecular Formula | |
| Molecular Weight | 451.49 g/mol |
| Key Functional Groups | Quinazoline, thioether, ketone |
X-ray crystallography data from analogous quinazoline derivatives (e.g., ethyl 2-[(4-oxo-3-phenylquinazolin-2-yl)sulfanyl]acetate) reveal dihedral angles of ~86° between the quinazoline and aryl rings, suggesting a non-planar conformation that could optimize binding to biological targets .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 1-{3-[({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4-methoxyphenyl}ethan-1-one likely involves multi-step organic reactions, drawing from established methods for quinazoline derivatives :
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Quinazoline Core Formation: Anthranilic acid derivatives react with isothiocyanates or thioureas under reflux conditions to construct the quinazoline ring .
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Sulfanyl-Methyl Incorporation: Nucleophilic substitution between 2-mercaptoquinazoline intermediates and halogenated acetophenones introduces the thioether linkage .
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Functional Group Modifications: Subsequent alkylation or acylation steps install the 3,4-difluorophenylamino and methoxy groups.
Critical Reaction Conditions
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Solvents: Ethanol, dimethylformamide (DMF), or toluene under reflux .
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Catalysts: Triethylamine or similar bases to deprotonate thiol groups .
Reactivity Profile
The compound’s reactivity is governed by its functional groups:
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Quinazoline Ring: Susceptible to electrophilic aromatic substitution at electron-rich positions.
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Thioether Linkage: Oxidizable to sulfoxides or sulfones under mild oxidative conditions .
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Ketone Group: Participates in condensation reactions, enabling further derivatization.
Biological Activities and Mechanisms
Table 2: Biological Activity of Analogous Compounds
| Compound | Target | IC₅₀ (nM) | Cell Line |
|---|---|---|---|
| Gefitinib | EGFR | 33 | MDA-MB-468 |
| Compound 2f | PI3Kβ | 18 | MDA-MB-468 |
| Ethyl 2-[(4-oxo-3-phenylquinazolin-2-yl)sulfanyl]acetate | Antitumor | 45 | MCF-7 |
Antibacterial and Anticonvulsant Applications
Quinazoline-thioether hybrids exhibit broad-spectrum antibacterial activity, likely through interference with bacterial DNA gyrase . Additionally, some derivatives show anticonvulsant effects via GABAergic modulation .
Analytical Characterization
Spectroscopic Techniques
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NMR Spectroscopy: and NMR confirm substituent positions and purity .
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Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
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HPLC: Reverse-phase chromatography assesses purity (>95% recommended for pharmacological studies).
Crystallographic Insights
Single-crystal X-ray diffraction of related compounds reveals intermolecular interactions (e.g., C–H⋯O hydrogen bonds) that stabilize crystal packing, informing solubility and formulation strategies .
Future Research Directions
Pharmacokinetic Optimization
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Solubility Enhancement: Salt formation (e.g., monoethanolamine derivatives) could improve aqueous solubility, as demonstrated for structurally complex therapeutics .
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Metabolic Stability: Fluorine substitution may reduce cytochrome P450-mediated degradation, warranting in vitro metabolism studies.
Targeted Drug Delivery
Conjugation to nanoparticles or antibody-drug conjugates (ADCs) could enhance tumor-specific uptake while minimizing off-target effects .
Preclinical Efficacy Studies
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